An In-depth Technical Guide to Fmoc-AOAc-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Fmoc-AOAc-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-AOAc-OH, also known as (Fmoc-aminooxy)acetic acid, is a bifunctional linker and building block of significant interest in the fields of peptide chemistry, drug discovery, and bioconjugation. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a reactive carboxylic acid, and a versatile aminooxy functionality. This unique combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols and subsequent chemoselective ligation to carbonyl-containing molecules. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of Fmoc-AOAc-OH, complete with detailed experimental protocols and workflow visualizations to support researchers in their scientific endeavors.
Chemical Properties and Structure
The fundamental chemical and physical properties of Fmoc-AOAc-OH are crucial for its handling, storage, and application in chemical synthesis.
Structure:
The chemical structure of Fmoc-AOAc-OH consists of a central aminooxyacetic acid moiety. The amino group is protected by a base-labile Fmoc group, while the terminal carboxylic acid is available for coupling reactions.
IUPAC Name: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}aminooxy)acetic acid
SMILES: O=C(O)CONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Table 1: Physicochemical Properties of Fmoc-AOAc-OH
| Property | Value | Reference(s) |
| CAS Number | 123106-21-8 | [1] |
| Molecular Formula | C₁₇H₁₅NO₅ | [1] |
| Molecular Weight | 313.3 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 121 - 138 °C | |
| Boiling Point | Not available (likely decomposes) | |
| pKa | Estimated 3-5 (for the carboxylic acid) | |
| Purity | ≥95% | [1] |
Table 2: Solubility Profile of Fmoc-AOAc-OH
| Solvent | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good to Excellent | The most common and effective solvent for dissolving Fmoc-amino acids for SPPS.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often used as an alternative to DMF, with higher solvating power for some hydrophobic sequences.[2] |
| Dimethyl sulfoxide (DMSO) | Good | A good solvent for many Fmoc-protected amino acids. |
| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids and is more commonly used for washing steps.[2] |
| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[2] |
Experimental Protocols
Incorporation of Fmoc-AOAc-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Fmoc-AOAc-OH onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based SPPS chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-AOAc-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-AOAc-OH (2-4 equivalents relative to the resin loading capacity) and a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-AOAc-OH solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for the next step in the synthesis or for cleavage from the solid support.
Synthesis of an Oxime-Linked Conjugate
This protocol outlines the general procedure for conjugating an aldehyde- or ketone-containing molecule to a peptide that has been functionalized with an aminooxy group using Fmoc-AOAc-OH.
Materials:
-
Aminooxy-functionalized peptide (on or off-resin)
-
Aldehyde- or ketone-containing molecule
-
Ligation buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
Aniline (optional, as a catalyst)
-
Co-solvent (e.g., DMF or DMSO) if the molecule is not water-soluble
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: If the aminooxy-functionalized peptide is on-resin, cleave it from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and purify by RP-HPLC. Lyophilize the purified peptide.
-
Ligation Reaction: Dissolve the purified aminooxy-peptide in the ligation buffer. Dissolve the aldehyde- or ketone-containing molecule (typically in 1.5-5 fold molar excess) in the ligation buffer (with a minimal amount of co-solvent if necessary).
-
Catalysis (Optional): For slow reactions, aniline can be added to the reaction mixture to a final concentration of 10-100 mM to catalyze the oxime formation.
-
Incubation: Gently agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.
-
Monitoring the Reaction: The progress of the ligation can be monitored by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the oxime-linked conjugate by RP-HPLC to remove any unreacted starting materials and by-products.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis Cycle for Fmoc-AOAc-OH Incorporation
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-AOAc-OH.
Caption: Workflow for a single coupling cycle of Fmoc-AOAc-OH in SPPS.
Oxime Ligation Workflow for Bioconjugation
This diagram outlines the process of conjugating a molecule to an aminooxy-functionalized peptide.
Caption: General workflow for oxime ligation of an aminooxy-peptide.
Applications in Research and Drug Development
Fmoc-AOAc-OH is a versatile reagent with a growing number of applications:
-
Peptide Modification and Labeling: The aminooxy group allows for the site-specific introduction of labels, such as fluorophores or biotin, onto a peptide.
-
Peptide-Drug Conjugates (PDCs): It serves as a linker to attach cytotoxic drugs to targeting peptides for the development of novel cancer therapeutics. The resulting oxime linkage can be designed to be stable in circulation and cleavable under specific conditions within the tumor microenvironment.
-
PROTACs Synthesis: Fmoc-AOAc-OH can be used as a component of the linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.
-
Surface Immobilization: Peptides functionalized with an aminooxy group can be immobilized on aldehyde- or ketone-activated surfaces for use in biosensors and other diagnostic assays.
-
Hydrogel Formation: The oxime ligation is a bioorthogonal reaction that can be used for the in situ formation of hydrogels for tissue engineering and drug delivery applications.
Conclusion
Fmoc-AOAc-OH is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its straightforward integration into well-established solid-phase peptide synthesis protocols, combined with the chemoselective reactivity of the aminooxy group, enables the construction of complex and functionalized peptides and bioconjugates. The applications of this reagent continue to expand, promising further innovations in the fields of medicine, biotechnology, and materials science.
